(6-Ethylpyridin-3-yl)boronic acid

Overview

Description

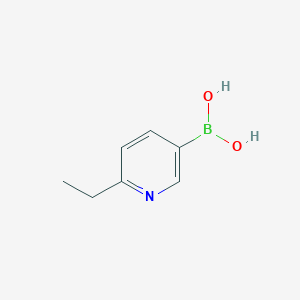

(6-Ethylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is a derivative of pyridine, where the boronic acid group is attached to the third position of the pyridine ring, and an ethyl group is attached to the sixth position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

The primary target of (6-Ethylpyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Pharmacokinetics

For instance, boronic acids are generally well-absorbed and distributed in the body due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols .

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of complex organic molecules . .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and pH, can affect the efficacy of the reaction . Additionally, the stability of the compound can be influenced by factors such as light, heat, and moisture .

Biochemical Analysis

Biochemical Properties

(6-Ethylpyridin-3-yl)boronic acid is known to participate in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the transmetalation of aryl- and alkenylboronic acids with Pd (II) complexes . The compound can also interact with biological molecules possessing polyhydroxy motifs .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with 1,2- and 1,3-diols . This property allows it to interact with a variety of biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and can be used in various chemical transformations .

Metabolic Pathways

Boronic acids are known to participate in various chemical reactions, including the Suzuki–Miyaura cross-coupling reaction .

Transport and Distribution

Boronic acids are known to interact with a variety of biomolecules, which could potentially influence their localization and accumulation .

Subcellular Localization

Boronic acids are known to interact with a variety of biomolecules, potentially influencing their activity and function .

Preparation Methods

The synthesis of (6-Ethylpyridin-3-yl)boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation:

Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange to introduce the boronic acid group at the desired position on the pyridine ring.

Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the pyridine ring.

[4+2] Cycloadditions: This approach involves cycloaddition reactions to introduce the boronic acid group.

Chemical Reactions Analysis

(6-Ethylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(6-Ethylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

(6-Ethylpyridin-3-yl)boronic acid can be compared with other pyridinylboronic acids, such as:

- (2-Pyridinyl)boronic acid

- (3-Pyridinyl)boronic acid

- (4-Pyridinyl)boronic acid

The uniqueness of this compound lies in the specific positioning of the ethyl group and the boronic acid group on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo .

Biological Activity

(6-Ethylpyridin-3-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. This article reviews the available literature on its biological activity, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a boronic acid functional group attached to a pyridine ring. The presence of the ethyl group at the 6-position of the pyridine enhances its lipophilicity, potentially influencing its interaction with biological targets.

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in drug design, as it allows for selective targeting of enzymes and proteins. The mechanism typically involves:

- Reversible Binding : Boronic acids can interact with hydroxyl groups on glycoproteins or carbohydrates, forming stable boronate esters.

- Enzyme Inhibition : They can inhibit proteases by binding to the active site through covalent interactions, thereby blocking substrate access.

Anticancer Activity

Research indicates that boronic acids have potential as anticancer agents. For example, studies have shown that certain boronic acid derivatives can inhibit proteasomes, which are crucial for regulating cell cycle and apoptosis in cancer cells. The inhibitory activity often leads to cell cycle arrest and subsequent apoptosis in tumor cells.

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| Bortezomib | 7.05 | Proteasome inhibition |

| This compound | TBD | Targeting proteases |

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. They act as inhibitors against β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The ability of this compound to inhibit these enzymes could enhance the efficacy of existing antibiotics.

| Compound | Ki (µM) | Target |

|---|---|---|

| Compound A | 0.004 | Class C β-lactamases |

| This compound | TBD | TBD |

Case Studies and Research Findings

- In Vitro Studies : A study investigated the effects of various boronic acids on cancer cell lines, demonstrating that compounds with structural similarities to this compound exhibited significant growth inhibition in vitro.

- Animal Models : Pharmacokinetic studies in animal models suggest that boronic acids can be administered effectively via different routes, showing promising bioavailability and therapeutic potential.

- Targeted Drug Delivery : Recent advancements have explored the use of boronic acids in targeted drug delivery systems, capitalizing on their ability to bind selectively to cancer cell surfaces enriched in diols.

Properties

IUPAC Name |

(6-ethylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-2-7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXSVMTZVQACFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737954 | |

| Record name | (6-Ethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001907-69-2 | |

| Record name | (6-Ethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.